

Navigating the Solubility of Fmoc-D-Threoninol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *fmoc-d-Threoninol*

Cat. No.: *B557614*

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For researchers, scientists, and drug development professionals, understanding the solubility of **Fmoc-D-Threoninol** is a critical first step in the successful design and execution of peptide synthesis and other applications. This in-depth technical guide provides a comprehensive overview of the known solubility characteristics of **Fmoc-D-Threoninol**, outlines a detailed experimental protocol for determining its solubility in various solvents, and presents a visual workflow to aid in experimental design.

While specific quantitative solubility data for **Fmoc-D-Threoninol** is not extensively published, this guide extrapolates from the general principles of solubility for Fmoc-protected amino acids and amino alcohols. **Fmoc-D-Threoninol** is an amino alcohol protected at the amine with the fluorenylmethyloxycarbonyl (Fmoc) group, a common strategy in solid-phase peptide synthesis (SPPS). The physicochemical properties of this compound, particularly the bulky, hydrophobic Fmoc group, largely dictate its solubility profile.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is essential for predicting its behavior in different solvent systems.

Property	Value	Reference
Synonyms	Fmoc-D-Thr-ol, N-Fmoc-D-threoninol	[1][2]
CAS Number	252049-02-8	[1][2]
Molecular Formula	C ₁₉ H ₂₁ NO ₄	[2][3]
Molecular Weight	327.38 g/mol	[2][3]
Appearance	White to off-white solid/powder	[2]
Melting Point	102 - 104 °C	[2]

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative understanding of **Fmoc-D-Threoninol**'s solubility can be inferred from the behavior of structurally similar compounds, such as other Fmoc-protected amino acids and amino alcohols.[4] The solubility is primarily influenced by the polarity of the solvent and its ability to interact with the different functional groups of the molecule.

Solvent Class	General Solubility	Rationale
Polar Aprotic Solvents	Generally Good	Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective at solvating the entire molecule, including the polar hydroxyl and carbamate groups, as well as the nonpolar Fmoc group. These are the most common solvents used in peptide synthesis. [4] [5] [6]
Chlorinated Solvents	Moderate to Low	Solvents such as Dichloromethane (DCM) may offer some solubility, but it is generally expected to be lower than in polar aprotic solvents due to the presence of the polar hydroxyl groups.
Ethers	Low	Solvents like Diethyl Ether and Tetrahydrofuran (THF) are less effective at solvating the polar functional groups, leading to lower solubility.
Alcohols	Moderate	Solvents like Methanol and Ethanol can interact with the hydroxyl groups through hydrogen bonding, but the large, nonpolar Fmoc group may limit overall solubility.
Water	Sparingly Soluble	The hydrophobic nature of the Fmoc group significantly limits the solubility of Fmoc-protected amino acids and

their derivatives in aqueous solutions.[\[5\]](#)[\[7\]](#)

Experimental Protocol for Solubility Determination

For applications requiring precise concentrations, it is imperative to determine the solubility of **Fmoc-D-Threoninol** empirically in the specific solvent and at the desired temperature. The following is a generalized protocol based on the saturation shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) analysis.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Materials and Equipment:

- **Fmoc-D-Threoninol**
- Selected solvents (e.g., DMF, DMSO, NMP, DCM)
- Analytical balance
- Vials with screw caps
- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge
- Syringe filters (0.22 µm)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Fmoc-D-Threoninol** to a pre-weighed vial.

- Record the total mass.
- Add a known volume of the selected solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Agitate the mixture using a vortex mixer and then place it in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After the equilibration period, centrifuge the vials at high speed to pellet the excess, undissolved solid.
- Sample Preparation for Analysis:
 - Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
 - Filter the supernatant through a 0.22 μm syringe filter to remove any remaining particulates.
 - Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
- HPLC Analysis:
 - Inject the diluted sample into the HPLC system.
 - A reverse-phase C18 column is typically used.
 - A suitable mobile phase gradient, for example, water and acetonitrile with 0.1% trifluoroacetic acid (TFA), should be employed.
 - Detect the **Fmoc-D-Threoninol** peak by UV absorbance at a characteristic wavelength for the Fmoc group, such as 265 nm or 301 nm.

- Quantification:
 - Prepare a series of standard solutions of **Fmoc-D-Threoninol** of known concentrations.
 - Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
 - Determine the concentration of the saturated solution by using the peak area of the diluted sample and the calibration curve.
 - Calculate the solubility by taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **Fmoc-D-Threoninol**.



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Workflow for determining the solubility of **Fmoc-D-Threoninol**.

Conclusion

While quantitative solubility data for **Fmoc-D-Threoninol** in a wide range of solvents is not readily available in the public domain, a strong qualitative understanding can be derived from the behavior of similar Fmoc-protected compounds. It is expected to be most soluble in polar aprotic solvents like DMF, DMSO, and NMP, which are commonly used in peptide synthesis. For applications that require precise concentrations, the experimental protocol detailed in this guide provides a robust framework for determining the solubility in any solvent of interest. This empirical approach ensures the accuracy and success of subsequent experimental work, from peptide synthesis to the development of novel therapeutics.

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